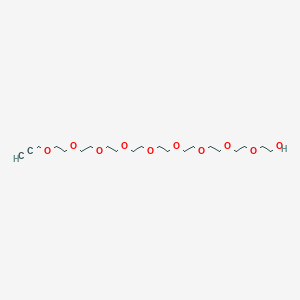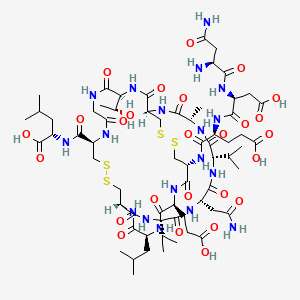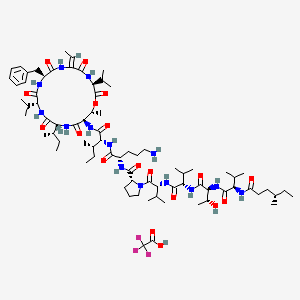
Alcool propargyl-PEG10
Vue d'ensemble
Description
Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Propargyl-PEG10-alcohol has a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis
Propargyl-PEG10-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as Click Chemistry .Physical And Chemical Properties Analysis
Propargyl-PEG10-alcohol is a PEG derivative with a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . The hydrophilic PEG spacer increases its solubility in aqueous media .Applications De Recherche Scientifique
Réaction de substitution propargylique catalysée
L'alcool propargyl-PEG10 peut jouer un rôle crucial dans la synthèse organique en raison de son groupement fonctionnel alcyne fortement nucléophile et de son atome d'hydrogène terminal considérablement acide {svg_1}. Cela permet à l'unité propargylique d'offrir une poignée pour de futures transformations synthétiques {svg_2}.
Synthèse d'hétérocycles bioactifs
L'this compound a contribué de manière significative à la synthèse d'hétérocycles bioactifs au cours des deux dernières décennies {svg_3}. La nature nucléophile de la triple liaison et la nature électrophile des carbocations fournis à partir d'alcools propargyliques rendent ces intermédiaires très réactifs et utiles pour la synthèse de divers hétérocycles {svg_4}.
Personnalisation du lieur ADC
L'this compound peut être utilisé pour la personnalisation des lieurs d'anticorps-médicaments conjugués (ADC) {svg_5}. Cela garantit qu'ils s'alignent précisément sur les objectifs de recherche et peuvent incorporer une grande variété d'attachements lieur-charge utile, d'attachements lieur-anticorps, d'espaceur et de liaison peptidique/peptidomimétique {svg_6}.
Synthèse de monosaccharide propargylique
L'this compound peut être fonctionnalisé en position anomérique par glycosylation de Fisher, produisant un monosaccharide propargylique {svg_7}. Cette méthode peut être utile dans la synthèse des glucides et le développement de la méthodologie {svg_8}.
Synthèse de poly (éthylène glycol) hétérobifunctionnel
L'this compound peut être utilisé dans la synthèse de poly (éthylène glycol) (PEG) hétérobifunctionnel {svg_9}. Cette méthode peut être utile pour le développement de bioconjugués à base de PEG pour une variété d'applications biomédicales {svg_10}.
Synthèse de PROTACs
L'this compound est un lieur PROTAC à base de PEG qui peut être utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTACs) {svg_11}. Il contient un groupe alcyne et peut subir une cycloaddition azide-alcyne catalysée par le cuivre (CuAAc) avec des molécules contenant des groupes azide {svg_12}.
Safety and Hazards
Orientations Futures
Propargyl-PEG10-alcohol is a versatile compound that can be used in the synthesis of PROTACs . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This opens up new synthetic pathways for further elaboration .
Mécanisme D'action
Target of Action
Propargyl-PEG10-alcohol is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of Propargyl-PEG10-alcohol are the proteins that these ligands bind to. For instance, the Paternally Expressed Gene 10 (PEG10) has been identified as a potential target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .
Mode of Action
The propargyl group in Propargyl-PEG10-alcohol can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In the realm of organic chemistry, propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates .
Pharmacokinetics
The hydrophilic PEG spacer in Propargyl-PEG10-alcohol increases solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.
Result of Action
The molecular and cellular effects of Propargyl-PEG10-alcohol’s action are likely to be dependent on the specific targets it interacts with. For instance, when PEG10 is the target, aberrant PEG10 expression can increase cell size, promote cell proliferation, and confer treatment resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propargyl-PEG10-alcohol. For instance, the temperature can have a pronounced effect on the reaction yield of propargyl alcohol . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .
Analyse Biochimique
Biochemical Properties
Propargyl-PEG10-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through click chemistry. The hydroxyl group in Propargyl-PEG10-alcohol allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The hydrophilic PEG spacer increases solubility and reduces non-specific binding, making Propargyl-PEG10-alcohol an ideal candidate for drug delivery and bioconjugation applications .
Cellular Effects
Propargyl-PEG10-alcohol influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing cellular uptake. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the conjugation of bioactive molecules to specific cellular targets . The use of Propargyl-PEG10-alcohol in cellular studies has shown that it can improve the efficacy of drug delivery systems and enhance the therapeutic potential of various treatments .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG10-alcohol involves its ability to form stable triazole linkages through click chemistry. This reaction is catalyzed by copper ions and involves the interaction of the propargyl group with azide-bearing biomolecules . The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation and drug delivery applications. Propargyl-PEG10-alcohol can also interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG10-alcohol can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that Propargyl-PEG10-alcohol can maintain its activity and efficacy over extended periods, making it a reliable tool for long-term biochemical and cellular studies .
Dosage Effects in Animal Models
The effects of Propargyl-PEG10-alcohol in animal models can vary with different dosages. At lower doses, this compound has been shown to enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At higher doses, Propargyl-PEG10-alcohol may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies . Threshold effects and dose-dependent responses should be carefully evaluated to ensure the safety and efficacy of this compound in animal models .
Metabolic Pathways
Propargyl-PEG10-alcohol is involved in various metabolic pathways, including those related to its conjugation with bioactive molecules. The hydroxyl and propargyl groups in this compound allow for interactions with enzymes and cofactors, facilitating its incorporation into metabolic processes . The metabolic flux and levels of metabolites can be influenced by the presence of Propargyl-PEG10-alcohol, making it a valuable tool for studying metabolic pathways and enzyme activities .
Transport and Distribution
Within cells and tissues, Propargyl-PEG10-alcohol is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement across cellular membranes . This compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms and binding proteins . Understanding the transport and distribution of Propargyl-PEG10-alcohol is crucial for optimizing its use in drug delivery and therapeutic applications .
Subcellular Localization
Propargyl-PEG10-alcohol exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Propargyl-PEG10-alcohol can affect its interactions with biomolecules and its overall efficacy in biochemical and cellular studies . Understanding the factors that influence the subcellular localization of Propargyl-PEG10-alcohol is essential for optimizing its use in various applications .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGPFAGZKPHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)




![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)
